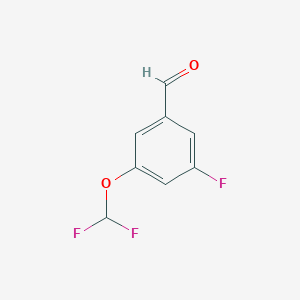
3-(二氟甲氧基)-5-氟苯甲醛
描述
“3-(Difluoromethoxy)-5-fluorobenzaldehyde” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound’s properties and characteristics can be influenced by the presence of the difluoromethoxy group2.
Chemical Reactions Analysis
The chemical reactions involving “3-(Difluoromethoxy)-5-fluorobenzaldehyde” are not explicitly mentioned in the literature. However, compounds with difluoromethoxy groups can undergo various chemical reactions. For example, when dithiocarbonates are exposed to a large excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin, trifluoromethyl ethers form in moderate to excellent yields6.
科学研究应用
-
Inhibitory Effects on Pulmonary Fibrosis
- Field : Medical Science
- Application : A compound similar to the one you mentioned, 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid (DGM), has been used to study its effects on pulmonary fibrosis .
- Method : The study involved the stimulation of in vitro cultured A549 cells to construct Epithelial-Mesenchymal Transformations (EMTs) with Transforming growth factor-β1 (TGF-β1). DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .
- Results : DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .
-
Synthesis of Pharmaceuticals and Agrochemicals
- Field : Organic Chemistry
- Application : 3-(Difluoromethoxy)benzenesulfonyl chloride, a compound with a similar structure, is used in the synthesis of pharmaceuticals and agrochemicals.
- Method : The compound is known for its reactivity towards nucleophiles, which makes it a useful reagent in various chemical reactions.
- Results : The compound is considered an important compound in the field of organic synthesis due to its unique properties, which make it useful for various applications.
- Late-stage Difluoromethylation
- Field : Organic Chemistry
- Application : The process of difluoromethylation, which involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N or S, has been a field of research that has benefited from the invention of multiple difluoromethylation reagents .
- Method : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
- Synthesis and Application of Trifluoromethylpyridines
- Field : Organic Chemistry
- Application : Trifluoromethylpyridines are used in various fields due to their unique properties .
- Method : The synthesis and applications of trifluoromethylpyridines have been a field of research .
- Results : The unique properties of trifluoromethylpyridines have made them useful in various applications .
未来方向
Please note that this analysis is based on the available literature and may not cover all aspects of “3-(Difluoromethoxy)-5-fluorobenzaldehyde”. Further research may provide more detailed information.
属性
IUPAC Name |
3-(difluoromethoxy)-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQANZPHGKJFBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-5-fluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



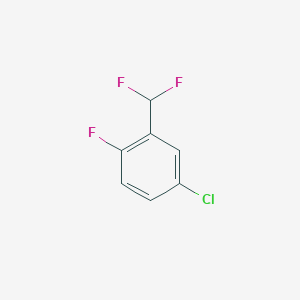
![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)
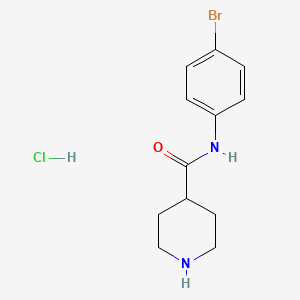
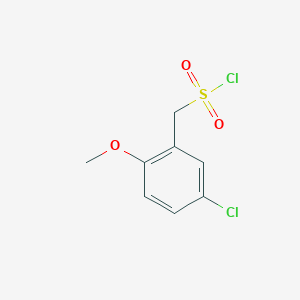
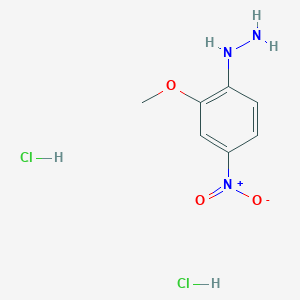
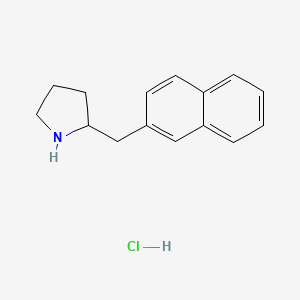
![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide](/img/structure/B1420914.png)


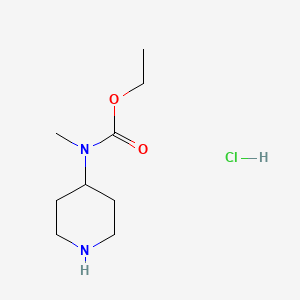
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1420921.png)
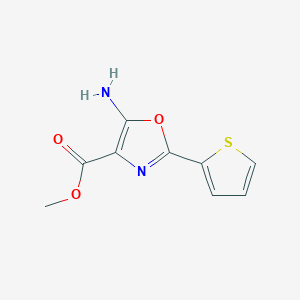

![2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline](/img/structure/B1420927.png)